L-Lysine ethyl ester dihydrochloride L-Lysine ethyl ester dihydrochloride
Brand Name: Vulcanchem
CAS No.: 3844-53-9
VCID: VC21536948
InChI: InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H
SMILES: CCOC(=O)C(CCCCN)N.Cl.Cl
Molecular Formula: C8H19ClN2O2
Molecular Weight: 210.70 g/mol

L-Lysine ethyl ester dihydrochloride

CAS No.: 3844-53-9

Cat. No.: VC21536948

Molecular Formula: C8H19ClN2O2

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

L-Lysine ethyl ester dihydrochloride - 3844-53-9

CAS No. 3844-53-9
Molecular Formula C8H19ClN2O2
Molecular Weight 210.70 g/mol
IUPAC Name ethyl 2,6-diaminohexanoate;hydrochloride
Standard InChI InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H
Standard InChI Key SGEJVUZMEHMANQ-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)[C@H](CCCCN)N.Cl.Cl
SMILES CCOC(=O)C(CCCCN)N.Cl.Cl
Canonical SMILES CCOC(=O)C(CCCCN)N.Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

L-Lysine ethyl ester dihydrochloride is characterized by the chemical formula C8_8H18_{18}N2_2O2_2·2HCl, with a molecular weight of 263.18 g/mol . The molecule consists of a lysine backbone modified by ethyl esterification at the carboxyl group and protonation of the ε-amino group via hydrochloric acid. This modification enhances its solubility in aqueous and polar solvents, making it suitable for biological and industrial applications.

Key Physical Properties

PropertyValue
Molecular Weight263.18 g/mol
Optical Rotation (DD)+11±3+11 \pm 3^\circ (C=2 in H2_2O)
SolubilityHighly soluble in water, ethanol
AppearanceWhite crystalline powder

The compound’s optical activity, a result of its chiral lysine backbone, is critical for its interactions in biological systems, where enantiomeric purity often dictates efficacy .

Synthesis and Production

Conventional Peptide Coupling Methods

The synthesis of L-lysine ethyl ester dihydrochloride typically involves two stages: (1) esterification of L-lysine’s carboxyl group and (2) hydrochlorination of the ε-amino group. A seminal study by Kondo et al. (1982) demonstrated its preparation via coupling with dicarboxylic acids (e.g., succinic, glutaric, or azelaic acid) using ε-benzyloxycarbonyl-L-lysine ethyl ester (Lys(Z)-OEt) as a protected intermediate . Subsequent hydrogenation removes the benzyloxycarbonyl (Z) group, yielding the dihydrochloride salt (Fig. 1).

Schematic Overview of Synthesis

  • Protection: Lys(Z)-OEt is prepared to shield the ε-amino group.

  • Coupling: Reaction with dicarboxylic acids forms bifunctional derivatives.

  • Deprotection: Hydrogenation cleaves the Z-group, yielding the final product.

This method ensures high purity and scalability, with azelaoyl-L-lysine-OEt dihydrochloride exhibiting the strongest phage-inactivating activity among derivatives .

Applications in Pharmaceutical Development

Drug Intermediate and Prodrug Design

L-Lysine ethyl ester dihydrochloride is a cornerstone in synthesizing drugs targeting metabolic disorders such as lysinuric protein intolerance (LPI). Its ethyl ester group improves membrane permeability, enabling efficient cellular uptake. For instance, it serves as a precursor in prodrug formulations designed to enhance bioavailability of antiviral agents .

Antimicrobial and Antiviral Research

The compound’s bifunctional derivatives, particularly those with elongated methylene chains (e.g., azelaoyl-L-lysine-OEt), disrupt phage replication by binding to viral capsids. Kondo et al. (1982) reported a 70% reduction in phage viability using azelaoyl derivatives, highlighting its potential as a broad-spectrum antiviral agent .

Nutritional and Cosmetic Applications

Sports Nutrition and Muscle Recovery

In dietary supplements, L-lysine ethyl ester dihydrochloride enhances protein synthesis rates by 15–20% compared to free lysine, as its esterified form accelerates absorption in the gastrointestinal tract . Athletes and fitness enthusiasts utilize it to reduce recovery time post-exercise.

Skincare Formulations

The compound’s hygroscopic properties make it a staple in moisturizers and anti-aging creams. Clinical trials indicate a 30% improvement in skin hydration over 4 weeks when incorporated at 2–5% concentrations .

Agricultural and Biochemical Uses

Livestock Growth Promotion

As a feed additive, L-lysine ethyl ester dihydrochloride boosts nitrogen retention in poultry by 12–18%, leading to faster weight gain and improved feed conversion ratios . Its stability under high-temperature pelleting processes ensures consistent efficacy.

Biochemical Research Tool

Researchers employ this compound to study lysine-specific post-translational modifications, such as acetylation and methylation, which regulate chromatin structure and gene expression .

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2 (H315)Use protective gloves
Eye DamageCategory 2A (H319)Wear safety goggles
Respiratory IrritationCategory 3 (H335)Ensure adequate ventilation

Handling requires personal protective equipment (PPE) to mitigate risks of irritation .

Recent Research and Future Directions

Phage-Inactivation Mechanisms

The 1982 study by Kondo et al. remains foundational, showing that chain length in dicarboxylic acid derivatives correlates with phage inactivation efficacy . Recent work explores its synergy with nanoparticles for targeted antimicrobial therapies.

Biodegradable Polymer Synthesis

Emerging applications include its use in polylysine-based hydrogels for drug delivery, leveraging its biocompatibility and tunable degradation rates.

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